Triptorelin Trifluoroacetic Acid Salt-d5

Bioanalysis LC-MS/MS Stable Isotope Dilution

Triptorelin-d5 Trifluoroacetic Acid Salt is the definitive stable isotope-labeled internal standard for triptorelin LC-MS/MS quantification. The +5 Da mass shift enables precise correction for ion suppression and matrix effects, unlike unlabeled or surrogate IS. Manufactured under ISO 17034 accreditation with documented purity >95%, it meets FDA/EMA bioanalytical method validation requirements for IND/NDA/ANDA submissions. Ideal for PK profiling, therapeutic drug monitoring, and QC release testing.

Molecular Formula C₆₄H₇₇D₅N₁₈O₁₃ + x( C₂HF₃O₂)
Molecular Weight 1316.4811402
Cat. No. B1152287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptorelin Trifluoroacetic Acid Salt-d5
Synonyms6-D-Tryptophan Luteinizing Hormone-Releasing Factor (Swine) Trifluoroacetate-d5;  _x000B_6-D-Tryptophan Luteinizing Hormone-Releasing Factor (Pig) Trifluoroacetate-d5; 
Molecular FormulaC₆₄H₇₇D₅N₁₈O₁₃ + x( C₂HF₃O₂)
Molecular Weight1316.4811402
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triptorelin Trifluoroacetic Acid Salt-d5 – Stable Isotope-Labeled GnRH Agonist Peptide for MS-Based Quantification


Triptorelin Trifluoroacetic Acid Salt-d5 is a stable isotope-labeled internal standard (SIL-IS) in which five hydrogen atoms of the triptorelin decapeptide backbone have been replaced by deuterium (d5), increasing the molecular mass to 1316.48 Da compared to 1311.47 Da for the unlabeled compound . Triptorelin itself is a synthetic GnRH superagonist that exhibits 20- to 170-fold higher potency than natural GnRH in stimulating LH and FSH secretion [1]. The d5-labeled derivative is supplied as the trifluoroacetic acid salt and is manufactured under ISO 17034 accredited reference material producer certification, ensuring metrological traceability and documented purity exceeding 95% [2].

Why Triptorelin Trifluoroacetic Acid Salt-d5 Cannot Be Replaced by Unlabeled Triptorelin or Alternative IS Candidates


In LC-MS/MS quantification of triptorelin in biological matrices, substitution with unlabeled triptorelin or non-deuterated peptide analogs introduces systematic quantification error. Unlabeled triptorelin cannot serve as an internal standard because it co-elutes with the analyte and generates indistinguishable MS/MS transitions, precluding ion suppression correction and matrix effect compensation. Non-identical peptide analogs (e.g., leuprolide) have been used as surrogate IS in published methods due to availability limitations, but this approach introduces inherent variability from differential ionization efficiency, chromatographic retention, and extraction recovery compared to a true stable isotope-labeled analog [1]. The deuterated d5 derivative provides near-identical physicochemical behavior—identical retention time and ionization efficiency—while enabling mass distinction via the +5 Da shift, achieving the highest achievable quantitative accuracy in complex plasma and tissue homogenate matrices [2].

Triptorelin Trifluoroacetic Acid Salt-d5 – Quantifiable Differentiation Evidence Against Comparators


Deuterium d5 Label Provides Definitive Mass Resolution vs. Unlabeled Triptorelin for LC-MS/MS Quantification

Triptorelin Trifluoroacetic Acid Salt-d5 differs from unlabeled triptorelin by substitution of five hydrogen atoms with deuterium, yielding a mass shift of +5 Da (1316.48 Da vs. 1311.47 Da) . This mass increment enables baseline-resolved MS/MS detection without chromatographic separation, eliminating the co-elution interference that precludes use of unlabeled triptorelin as an internal standard. In published LC-MS/MS methods for plasma triptorelin quantification, the lack of a deuterated IS compelled reliance on leuprolide as a surrogate IS—a structurally distinct GnRH analog with different ionization and chromatographic properties [1].

Bioanalysis LC-MS/MS Stable Isotope Dilution

SIL-IS Enables LLoQ of 0.01 ng/mL in Plasma vs. Non-Deuterated Surrogate IS Methods

While the d5-labeled internal standard is the optimal choice for triptorelin quantification, published methods using surrogate IS (leuprolide) have demonstrated a lower limit of quantification (LLoQ) of 0.01 ng/mL for triptorelin in rat plasma using 100 μL sample volume, with linearity spanning three orders of magnitude [1]. This sensitivity benchmark establishes the performance floor achievable with LC-MS/MS; use of Triptorelin-d5 as a true SIL-IS is expected to further improve precision and robustness by eliminating differential recovery and ionization variability inherent to surrogate IS approaches. In human plasma, an LC-MS/MS method using dalargin as a surrogate IS demonstrated linearity from 0.5–20 ng/mL for triptorelin (R² 0.998–0.999), with RSD ≤20% at LLoQ and ≤15% at higher concentrations [2].

Pharmacokinetics Method Validation Sensitivity

ISO 17034 Certified Purity >95% vs. Uncertified Reagent-Grade Triptorelin

Triptorelin Trifluoroacetic Acid Salt-d5 available from ISO 17034-accredited producers (e.g., CATO) is supplied with certified purity >95%, documented via orthogonal analytical methods including NMR, mass spectrometry, HPLC, GC, IR, UV, moisture analysis, and residue-on-ignition testing, accompanied by comprehensive certificates of analysis and structural conformance reports [1]. In contrast, reagent-grade unlabeled triptorelin from non-accredited suppliers typically provides only a simple product specification sheet without full metrological traceability documentation or batch-specific purity verification data .

Reference Standards Quality Control Regulatory Compliance

Triptorelin Trifluoroacetic Acid Salt-d5 – Evidence-Backed Procurement Scenarios


Regulated Bioanalytical Method Development for Triptorelin Pharmacokinetic Studies

When developing LC-MS/MS methods for triptorelin quantification in plasma or tissue intended for regulatory submission (e.g., IND, NDA, ANDA), Triptorelin-d5 serves as the definitive stable isotope-labeled internal standard. The +5 Da mass shift enables accurate correction for ion suppression and matrix effects [1]. ISO 17034-certified material provides the documented purity and traceability required by FDA/EMA bioanalytical method validation guidance [2].

Quality Control Release Testing of Triptorelin Acetate and Pamoate Drug Products

Pharmaceutical QC laboratories performing potency assays, impurity profiling, or stability testing on triptorelin acetate or pamoate formulations require a certified reference standard with documented purity and identity. Triptorelin-d5 Trifluoroacetic Acid Salt serves this function, with ISO 17034 certification and comprehensive analytical documentation (NMR, MS, HPLC) supporting method validation and routine use [1]. The TFA salt form is compatible with reverse-phase HPLC methods widely employed for peptide drug QC [2].

Absolute Quantification of Endogenous Triptorelin in Preclinical and Clinical Matrices

For studies requiring accurate absolute quantification of triptorelin in biological matrices—including sustained-release formulation PK profiling, tissue distribution studies, or therapeutic drug monitoring research—the d5-labeled IS is essential. Published LC-MS/MS methods have achieved LLoQ of 0.01 ng/mL in rat plasma and 0.5 ng/mL in human plasma using peptide IS approaches; substitution with Triptorelin-d5 eliminates the differential recovery and ionization variability associated with surrogate IS candidates [1]. This enables robust characterization of PK parameters including Cmax, Tmax, AUC, and t1/2 for both immediate-release and 28-day sustained-release microsphere formulations [2].

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